N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-thiomorpholinecarbothioamide
Description
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-thiomorpholinecarbothioamide is a chemical compound that belongs to the class of thiomorpholine derivatives It is characterized by the presence of a pyrazole ring substituted with a 4-chlorobenzyl group and a thiomorpholine ring attached to a carbothioamide group
Properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]pyrazol-4-yl]thiomorpholine-4-carbothioamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4S2/c16-13-3-1-12(2-4-13)10-20-11-14(9-17-20)18-15(21)19-5-7-22-8-6-19/h1-4,9,11H,5-8,10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BILWXIUREJQNRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC2=CN(N=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-thiomorpholinecarbothioamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the 4-Chlorobenzyl Group: The pyrazole intermediate is then reacted with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate to introduce the 4-chlorobenzyl group.
Formation of the Thiomorpholine Ring: The thiomorpholine ring is synthesized by reacting morpholine with carbon disulfide and an alkyl halide.
Coupling of the Pyrazole and Thiomorpholine Rings: The final step involves coupling the pyrazole intermediate with the thiomorpholine intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow synthesis, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiomorpholine ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group in the carbothioamide moiety, converting it to the corresponding amine.
Substitution: The 4-chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-thiomorpholinecarbothioamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules with desired properties.
Mechanism of Action
The mechanism of action of N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-thiomorpholinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways. The presence of the 4-chlorobenzyl group enhances its binding affinity to these targets, contributing to its biological activity.
Comparison with Similar Compounds
N-(4-chlorobenzyl)-1H-pyrazol-4-ylamine: This compound shares the pyrazole and 4-chlorobenzyl moieties but lacks the thiomorpholine and carbothioamide groups.
N-(4-chlorobenzyl)-1H-indol-3-ylamine: Similar in structure but contains an indole ring instead of a pyrazole ring.
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: Contains the 4-chlorobenzyl group but differs in the presence of a benzene ring and sulfonamide groups.
Uniqueness: N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-4-thiomorpholinecarbothioamide is unique due to the combination of the pyrazole ring, 4-chlorobenzyl group, thiomorpholine ring, and carbothioamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
